molecular formula C19H15FN4OS B11063120 N-(4-fluorobenzyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

N-(4-fluorobenzyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B11063120
M. Wt: 366.4 g/mol
InChI Key: YYAUREUHZDZISS-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, thiazole, and benzodiazole moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the thiazole and benzodiazole intermediates, followed by their coupling with the fluorophenylmethyl group. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as dioxane . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

N-[(4-FLUOROPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

N-[(4-FLUOROPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[(4-FLUOROPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C19H15FN4OS

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C19H15FN4OS/c20-14-7-5-13(6-8-14)9-22-18(25)11-24-16-4-2-1-3-15(16)23-19(24)17-10-21-12-26-17/h1-8,10,12H,9,11H2,(H,22,25)

InChI Key

YYAUREUHZDZISS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=CC=C(C=C3)F)C4=CN=CS4

Origin of Product

United States

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